molecular formula C20H18N2O2 B2382351 4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one CAS No. 478033-66-8

4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2382351
CAS No.: 478033-66-8
M. Wt: 318.376
InChI Key: APYTTXDXSVHFNM-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Lipophilic Coordination Compounds : The study by Zhang, Rettig, and Orvig (1991) discussed lipophilic coordination compounds, including aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones, which share a structural similarity with the compound . These compounds were characterized using techniques like n-octanol/water partitioning, potentiometry, and single-crystal X-ray diffraction (Zhang, Rettig, & Orvig, 1991).

  • Structural Studies of Pyridinones : In a study by Nelson, Karpishin, Rettig, and Orvig (1988), a series of 3-hydroxy-2-methyl-4(1H)-pyridinones were prepared and studied by single-crystal X-ray diffraction, mass spectrometry, and infrared and proton NMR spectroscopies. This research offers insights into the physical and structural properties of compounds related to 4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-(3-pyridinylmethyl)-2(1H)-pyridinone (Nelson, Karpishin, Rettig, & Orvig, 1988).

  • Iron(III) Complexes : Schlindwein et al. (2006) synthesized new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes. The study included characterization by elemental analysis and thermogravimetric measurements, indicating their potential in metal chelation and biomedical applications (Schlindwein et al., 2006).

  • Alzheimer's Therapy Agents : Scott et al. (2011) designed molecules based on 3-hydroxy-4-(1H)-pyridinone framework for Alzheimer's therapy. These molecules sequester, redistribute, and/or remove metal ions, showcasing their therapeutic potential in neurodegenerative diseases (Scott et al., 2011).

  • Chelating Agents for Metal Decorporation : Santos, Gama, Gano, and Farkas (2005) developed bis-(3-hydroxy-4-pyridinone) derivatives of EDTA as potential therapeutic Al-chelating agents. This study included solution studies and biological assays to determine the efficacy of these agents in vivo aluminium removal (Santos, Gama, Gano, & Farkas, 2005).

Properties

IUPAC Name

4-hydroxy-3-[(E)-3-phenylprop-2-enyl]-1-(pyridin-3-ylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19-11-13-22(15-17-9-5-12-21-14-17)20(24)18(19)10-4-8-16-6-2-1-3-7-16/h1-9,11-14,23H,10,15H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYTTXDXSVHFNM-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CC3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=C(C=CN(C2=O)CC3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.